molecular formula C21H15N5O3S B11064467 N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]benzamide

N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]benzamide

Cat. No.: B11064467
M. Wt: 417.4 g/mol
InChI Key: UTCSDOJQKDMRAJ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]benzamide can be achieved through various synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction, with dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the yields are high. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being investigated for its potential use as an anti-tubercular agent . In industry, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in bacteria or fungi . The exact molecular targets and pathways involved depend on the specific application and the organism being studied.

Properties

Molecular Formula

C21H15N5O3S

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1H-pyrazolo[4,3-c]pyridin-5-yl]benzamide

InChI

InChI=1S/C21H15N5O3S/c1-12-18-15(11-17(27)25(12)24-19(28)13-7-3-2-4-8-13)23-26(20(18)29)21-22-14-9-5-6-10-16(14)30-21/h2-11,23H,1H3,(H,24,28)

InChI Key

UTCSDOJQKDMRAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1NC(=O)C3=CC=CC=C3)NN(C2=O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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